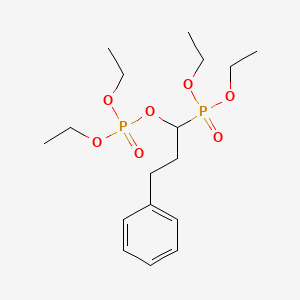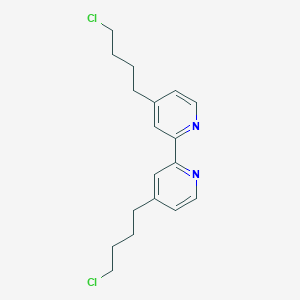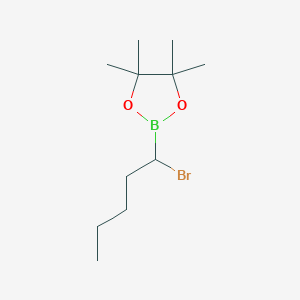
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes two oxygen atoms and one boron atom. The compound is notable for its bromopentyl side chain and four methyl groups attached to the ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a bromopentyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can undergo reduction reactions to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at room temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used, often in aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxaborolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include borohydrides and other reduced boron species.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, often through the formation of covalent bonds with nucleophilic sites.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxaborolane, 2-(1-chloropentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-iodopentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-fluoropentyl)-4,4,5,5-tetramethyl-
Uniqueness
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is unique due to its specific bromopentyl side chain, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
130762-58-2 |
|---|---|
Molecular Formula |
C11H22BBrO2 |
Molecular Weight |
277.01 g/mol |
IUPAC Name |
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BBrO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8H2,1-5H3 |
InChI Key |
HBJVQAHBWLQBSV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


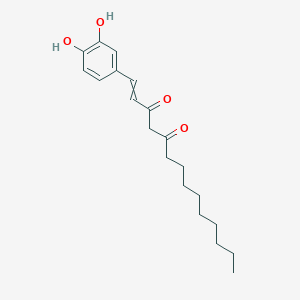
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)


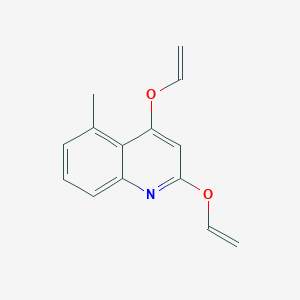
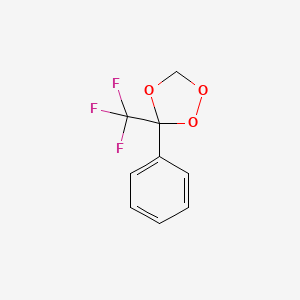
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)

